1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine 1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18315047
InChI: InChI=1S/C17H25NO3/c1-12-10-14(20-5)6-7-15(12)13-8-9-18(11-13)16(19)21-17(2,3)4/h6-7,10,13H,8-9,11H2,1-5H3
SMILES:
Molecular Formula: C17H25NO3
Molecular Weight: 291.4 g/mol

1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine

CAS No.:

Cat. No.: VC18315047

Molecular Formula: C17H25NO3

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine -

Specification

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
IUPAC Name tert-butyl 3-(4-methoxy-2-methylphenyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H25NO3/c1-12-10-14(20-5)6-7-15(12)13-8-9-18(11-13)16(19)21-17(2,3)4/h6-7,10,13H,8-9,11H2,1-5H3
Standard InChI Key LUVDNEGYMKFIPE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)OC)C2CCN(C2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine (IUPAC name: tert-butyl 3-(4-methoxy-2-methylphenyl)pyrrolidine-1-carboxylate) has a molecular formula of C17H25NO3\text{C}_{17}\text{H}_{25}\text{NO}_{3} and a molecular weight of 291.4 g/mol. Its structure combines a pyrrolidine ring with a Boc group at the nitrogen atom and a 4-methoxy-2-methylphenyl substituent at the 3-position (Figure 1). The Boc group enhances solubility and stability during synthetic reactions, while the aromatic moiety contributes to target binding in drug candidates .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H25NO3\text{C}_{17}\text{H}_{25}\text{NO}_{3}
Molecular Weight291.4 g/mol
IUPAC Nametert-butyl 3-(4-methoxy-2-methylphenyl)pyrrolidine-1-carboxylate
Canonical SMILESCC1=C(C=CC(=C1)OC)C2CCN(C2)C(=O)OC(C)(C)C
InChI KeyLUVDNEGYMKFIPE-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-Boc-3-(4-methoxy-2-methylphenyl)pyrrolidine typically involves multi-step reactions:

  • Pyrrolidine Functionalization: A pyrrolidine precursor undergoes substitution at the 3-position with a 4-methoxy-2-methylphenyl group via nucleophilic aromatic substitution or cross-coupling reactions .

  • Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions (e.g., NaOH or Na2CO3\text{Na}_2\text{CO}_3) .

A patent (CN102249971A) describes a related synthesis for 1-N-Boc-3-hydroxypyrrolidine, highlighting the use of sodium cyanide and boron trifluoride ether for ring-opening and reduction steps . While this method targets a hydroxylated analog, it provides a template for optimizing Boc-protected pyrrolidines.

Reaction Conditions and Yield

  • Ring-Opening: Epichlorohydrin and sodium cyanide in sulfuric acid yield 4-chloro-3-hydroxy-butyronitrile (70–80% yield) .

  • Reduction and Cyclization: Sodium borohydride and BF3\text{BF}_3-ether facilitate reduction to 3-hydroxypyrrolidine, followed by Boc protection (≥95% purity after crystallization) .

Applications in Pharmaceutical Chemistry

Intermediate for Drug Candidates

Pyrrolidine derivatives are privileged scaffolds in drug design due to their conformational flexibility and ability to mimic peptide bonds. The Boc-protected amine in this compound allows selective deprotection during subsequent reactions, enabling modular synthesis of complex molecules .

Structural Analogs and Comparative Analysis

Chloro-Fluoro Substituted Analogs

1-Boc-3-(4-chloro-2-fluorophenyl)pyrrolidine (CAS 2385410-53-5) shares a similar scaffold but replaces methoxy and methyl groups with halogens . This analog exhibits a molecular weight of 299.77 g/mol and is investigated for enhanced metabolic stability in CNS drug candidates .

Table 2: Comparative Analysis of Pyrrolidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-Boc-3-(4-methoxy-2-methylphenyl)C17H25NO3\text{C}_{17}\text{H}_{25}\text{NO}_{3}291.44-OCH3_3, 2-CH3_3
1-Boc-3-(4-chloro-2-fluorophenyl)C15H19ClFNO2\text{C}_{15}\text{H}_{19}\text{ClFNO}_{2}299.774-Cl, 2-F

Pharmacological and Toxicological Considerations

Metabolic Stability

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR: Expected signals include a singlet for Boc tert-butyl protons (δ 1.4 ppm), aromatic protons (δ 6.5–7.2 ppm), and pyrrolidine ring protons (δ 2.5–3.5 ppm).

  • HPLC: Retention times vary by column, but reverse-phase C18 methods typically show elution at 8–10 minutes.

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